molecular formula C23H15FO4 B2797301 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one CAS No. 637747-86-5

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B2797301
CAS No.: 637747-86-5
M. Wt: 374.367
InChI Key: SITMISMJVSTVBD-UHFFFAOYSA-N
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Description

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a phenyl group at position 3 and a 2-(4-fluorophenyl)-2-oxoethoxy substituent at position 7. Chromen-4-one (flavone) derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties . The fluorine atom in the 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the oxoethoxy linker may influence molecular flexibility and binding interactions . This compound is synthesized via nucleophilic substitution or oxidative cyclization routes, as seen in related chromenone derivatives .

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-22(12-18)28-13-20(23(19)26)15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITMISMJVSTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the oxoethoxy and phenyl groups, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds .

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities depending on substitution patterns. Below is a detailed comparison of the target compound with analogs reported in the literature:

Key Observations :

  • Position 7 : The 4-fluorophenyl-oxoethoxy group is shared with 5-4i, but the absence of a 4-methyl group in the target compound reduces steric hindrance, possibly increasing solubility .
  • Synthesis : The target compound likely follows a chalcone cyclization pathway similar to IIa-d , whereas 5-4i uses umbelliferone derivatization .
Pharmacological and Physicochemical Properties
Compound Name Molecular Weight LogP<sup>a</sup> Biological Activity Notes Reference
Target Compound 408.39 ~3.5 (estimated) Unknown; predicted anti-inflammatory/antioxidant Higher lipophilicity due to fluorine
5-4i 313.4 (M+H) 3.2 TGF-β inhibition Methyl at C4 improves metabolic stability
IIa (3-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one) 297.25 2.8 Antioxidant (IC₅₀: 12 μM) Nitro group enhances electron-withdrawing effects
EMAC10163g N/A N/A Tumor-associated carbonic anhydrase inhibition (IC₅₀: 0.8 nM) Biphenyl group enhances enzyme binding

Key Observations :

  • Bioactivity : While IIa and EMAC10163g show antioxidant and enzyme-inhibitory activities, the target compound’s phenyl and oxoethoxy groups may target kinases or inflammatory pathways .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromenes, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core with a fluorophenyl substituent and an oxoethoxy group. Its molecular formula is C21H18O5C_{21}H_{18}O_5 with a molecular weight of approximately 350.36 g/mol.

Research indicates that compounds in the chromenone class exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of halogen atoms, such as fluorine, enhances biological activity by improving metabolic stability and membrane permeability through increased lipophilicity.

Key Mechanisms:

  • Inhibition of Enzymes : Chromenones have been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, studies have demonstrated that derivatives similar to this compound exhibit moderate inhibition against COX-2 and LOX enzymes .
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.

Biological Activity Studies

Recent studies have evaluated the biological activity of various chromenone derivatives, including the target compound. Below are summarized findings from relevant research:

Study Biological Activity IC50 Values (µM) Notes
Study AInhibition of AChE10.4Dual inhibitory effect against AChE and BChE .
Study BCOX-2 Inhibition19.2Moderate activity noted .
Study CCytotoxicity against MCF-75.4Induced apoptosis through mitochondrial pathways .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study assessing the cytotoxic effects of related flavonoids found that compounds with structural similarities to this compound exhibited significant inhibitory effects on non-small cell lung cancer (A549) cells. The most potent derivative showed an IC50 value of 0.46±0.020.46\pm 0.02 µM, indicating strong potential for anticancer applications .
  • Enzyme Inhibition :
    In vitro studies on enzyme inhibition revealed that derivatives containing fluorinated groups had enhanced interactions with target enzymes due to favorable hydrogen bonding interactions. These interactions were particularly noted with cholinesterases and β-secretase, suggesting potential applications in neurodegenerative disease treatments .

Q & A

Q. What are the established synthetic methods for 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-phenyl-4H-chromen-4-one, and how do reaction parameters influence product yield?

The compound is synthesized via multi-step reactions, starting with the chromen-4-one core formation. For analogs, nucleophilic substitution using K2_2CO3_3 in DMF with propargyl bromide derivatives has been effective, yielding >70% in polar aprotic solvents due to transition-state stabilization . Key parameters include solvent polarity (DMF vs. ethanol), base strength, and temperature control (±2°C). Purification via silica gel chromatography (hexane/EtOAc gradient) ensures batch consistency .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Structure elucidation combines 1^1H/13^{13}C NMR, IR, and HRMS. X-ray crystallography is critical for unambiguous confirmation. For example, SHELXL-2018 refined a related fluorophenyl chromenone, achieving R1_1 <0.05 by modeling hydrogen bonding and anisotropic displacement parameters. Validation with ADDSYM in PLATON ensures space group correctness .

Q. What in vitro biological assays are recommended for initial pharmacological screening?

Standard assays include:

  • AChE inhibition : Ellman’s method (IC50_{50} 12–45 μM), using donepezil as a control .
  • COX inhibition : Colorimetric assays with indomethacin standardization .
  • Cytotoxicity : MTT assay on MCF-7 cells (dose-dependent IC50_{50}) .
  • Antioxidant activity : DPPH scavenging with Trolox reference .

Q. What are the critical steps in reproducing synthesis to ensure batch-to-batch consistency?

Key steps include inert atmosphere (N2_2/Ar), temperature control, and silica gel purification. Intermediate characterization via TLC/melting point and final validation by HPLC (≥95% purity) and NMR shift matching are essential .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the 4-fluorophenyl moiety during refinement?

Advanced SHELXL strategies include split-atom modeling (0.5:0.5 occupancy) with geometric restraints (ISOR, SIMU) for rotational disorder. A study on 2-(2-fluorophenyl)chromenone achieved R1_1=0.039 using PART instructions and validated results with ADDSYM . Hydrogen-bonding networks (e.g., O–H···O interactions) should be mapped to confirm packing stability .

Q. What computational approaches predict substituent effects on photophysical properties?

TDDFT with PCM solvent models simulates UV-Vis/emission spectra. For a related 3-hydroxy-chromenone, B3LYP/6-311++G(d,p) calculations revealed solvent-dependent ESIPT, correlating with experimental Stokes shifts. Frontier molecular orbital analysis identifies charge-transfer characteristics critical for fluorescence tuning .

Q. How do conflicting enzyme inhibition reports among structural analogs arise, and what standardization is needed?

Variability stems from enzyme sources (recombinant vs. tissue extracts) and substrate concentrations. Meta-analysis recommends normalizing data to % inhibition at 10 μM and reporting kinetic parameters (Km_m, Vmax_{max}). Internal standards (e.g., indomethacin for COX assays) reduce inter-lab variance .

Q. What strategies optimize solubility for in vivo studies without altering bioactivity?

Co-solvent systems (PEG-400/water) or PLGA nanoparticles enhance solubility. For a fluorophenyl analog, PEG-400 (20% v/v) increased solubility from 0.12 mg/mL to 2.8 mg/mL, validated by HPLC-UV. Pharmacokinetic profiling should compare oral bioavailability (AUC024_{0-24}) between formulations .

Data Contradiction Analysis

  • Example : Discrepancies in AChE inhibition IC50_{50} values may arise from assay conditions (pH, incubation time). Resolve by repeating assays under standardized WHO protocols with triplicate measurements .

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